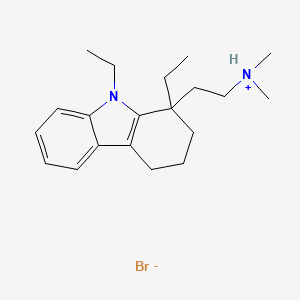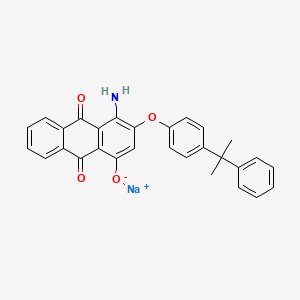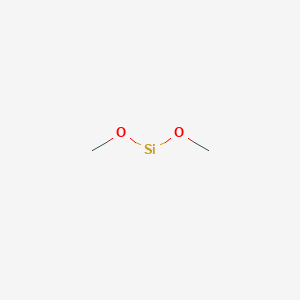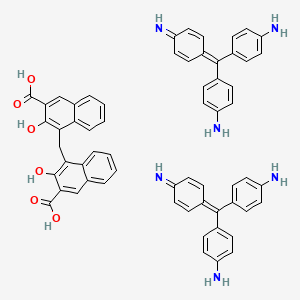
Pararosaniline pamoate anhydrous
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pararosaniline pamoate anhydrous is a compound known for its application in the treatment of Schistosoma japonicum infection . It is a derivative of pararosaniline, a magenta dye used in various scientific and industrial applications . This compound is particularly noted for its effectiveness and minimal side effects when used in medical treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pararosaniline involves the condensation of aniline and para-aminobenzaldehyde . Alternatively, it can be synthesized through the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline . The functionalization of pararosaniline can be achieved by direct coupling of its amino groups with halogenated fatty acids, using basic catalysts such as calcium phosphate, potassium hydroxide, or sodium hydroxide .
Industrial Production Methods: Industrial production of pararosaniline pamoate anhydrous typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: Pararosaniline pamoate anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The amino groups in pararosaniline can undergo substitution reactions with halogenated fatty acids to form amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Halogenated fatty acids and basic catalysts such as calcium phosphate, potassium hydroxide, or sodium hydroxide are used.
Major Products: The major products formed from these reactions include various functionalized derivatives of pararosaniline, which exhibit different solubility and color properties .
Aplicaciones Científicas De Investigación
Pararosaniline pamoate anhydrous has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of pararosaniline pamoate anhydrous involves its interaction with the molecular targets in Schistosoma japonicum. The compound disrupts the metabolic processes of the parasite, leading to its death. The exact molecular pathways involved are still under investigation, but it is known to affect the parasite’s cellular structures and functions .
Comparación Con Compuestos Similares
Pararosaniline pamoate anhydrous is unique in its effectiveness and minimal side effects compared to other similar compounds. Some related compounds include:
Rosaniline: Another component of basic fuchsine, used in similar staining applications.
New fuchsine: A dye used in histological staining.
Magenta II: Another derivative used in dyeing processes.
These compounds share similar chemical structures but differ in their specific applications and effectiveness.
Propiedades
Número CAS |
7460-07-3 |
|---|---|
Fórmula molecular |
C61H50N6O6 |
Peso molecular |
963.1 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O6.2C19H17N3/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*1-12,20H,21-22H2 |
Clave InChI |
CEYTZVVSYBTFCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


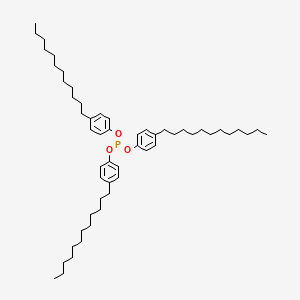
![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)
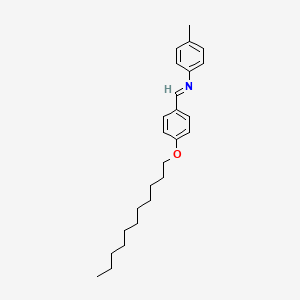
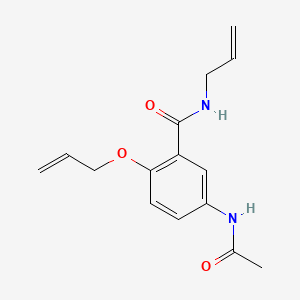
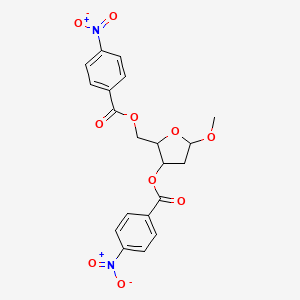
![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)

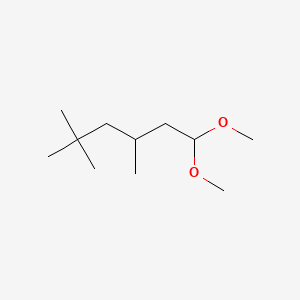
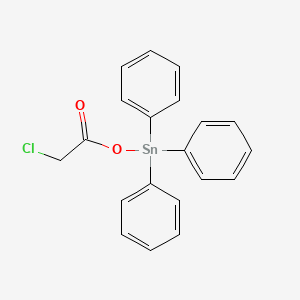
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
